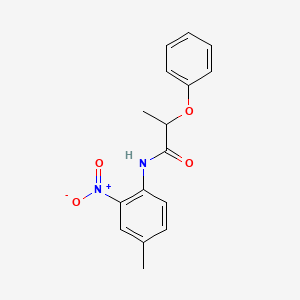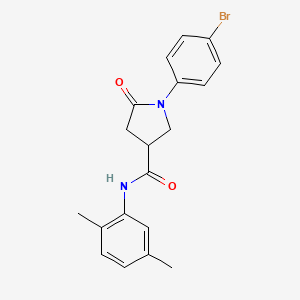![molecular formula C12H6Cl3N3O2S B4925935 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4925935.png)
1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole, also known as TCBZ, is a chemical compound that has been widely used in scientific research. TCBZ has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
作用機序
The mechanism of action of 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation. 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole has also been shown to inhibit the activity of phosphodiesterase, an enzyme that is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-angiogenic effects, 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole has been shown to inhibit the growth of various cancer cell lines. 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole has also been shown to have neuroprotective effects, protecting neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One of the advantages of using 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole in lab experiments is its wide range of biological activities, which makes it a versatile tool compound for studying various biological processes. However, one of the limitations of using 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole research. One area of research is the development of more potent and selective 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole analogs that can be used to study specific biological processes. Another area of research is the development of new drug delivery systems for 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole, which can improve its solubility and bioavailability. Finally, 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole research can be expanded to explore its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole is a versatile tool compound that has been widely used in scientific research. Its wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects, make it a valuable tool for studying various biological processes. While there are limitations to its use in lab experiments, there are also many future directions for 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole research, including the development of more potent and selective analogs and the exploration of its therapeutic potential in various diseases.
合成法
The synthesis of 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole involves the reaction of 2,4,5-trichlorophenylsulfonyl chloride with 1H-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylbenzotriazole, which is then converted to 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole by the addition of a strong acid.
科学的研究の応用
1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole has been extensively used in scientific research as a tool compound to study various biological processes. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis.
特性
IUPAC Name |
1-(2,4,5-trichlorophenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3N3O2S/c13-7-5-9(15)12(6-8(7)14)21(19,20)18-11-4-2-1-3-10(11)16-17-18/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVSPGGAPGGLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,5-Trichlorophenyl)sulfonylbenzotriazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4925852.png)
![1-(9-butyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4925857.png)
![1-(4-bromophenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4925870.png)

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4925882.png)


![2-butyl-5-(3-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4925909.png)
![[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol](/img/structure/B4925914.png)
![N-cyclohexyl-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4925920.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4925926.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4925941.png)
![2-benzyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4925943.png)
![1-(3-fluorobenzyl)-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4925955.png)